molecular formula C9H14N2O2 B14581163 N,N'-Methylenedicyclopropanecarboxamide CAS No. 61295-81-6

N,N'-Methylenedicyclopropanecarboxamide

Cat. No.: B14581163
CAS No.: 61295-81-6
M. Wt: 182.22 g/mol
InChI Key: NJQAIBKMMNVTPE-UHFFFAOYSA-N
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Description

N,N'-Methylenedicyclopropanecarboxamide is a synthetic organic compound featuring two cyclopropanecarboxamide units linked by a methylene bridge. The cyclopropane ring is a common motif in medicinal chemistry and drug discovery due to its ability to influence a molecule's conformation, metabolic stability, and binding affinity to biological targets . Compounds containing the cyclopropanecarboxamide structure have been utilized as key intermediates or building blocks in the synthesis of more complex molecules for pharmaceutical research, demonstrating potential in various biological applications . Researchers value this and similar carboxamide derivatives for constructing molecular libraries and exploring new chemical entities with potential pharmacological activity . This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61295-81-6

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-[(cyclopropanecarbonylamino)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C9H14N2O2/c12-8(6-1-2-6)10-5-11-9(13)7-3-4-7/h6-7H,1-5H2,(H,10,12)(H,11,13)

InChI Key

NJQAIBKMMNVTPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCNC(=O)C2CC2

Origin of Product

United States

Synthetic Methodologies for N,n Methylenedicyclopropanecarboxamide and Its Analogues

Classical and Modern Synthetic Routes to N,N'-Methylenedicyclopropanecarboxamide

The formation of the target compound relies on two key transformations: the synthesis of the cyclopropane (B1198618) ring and the formation of the N,N'-methylenebis(amide) linkage. These can be achieved in a stepwise or a concerted, one-pot fashion.

Cyclopropane Ring Construction: The cyclopropyl (B3062369) moiety is a strained ring system whose synthesis is a fundamental topic in organic chemistry. Common methods for creating the cyclopropanecarboxylic acid or cyclopropanecarboxamide (B1202528) precursors include:

Transition Metal-Catalyzed Cyclopropanation: This involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., rhodium or copper complexes). The resulting cyclopropyl ester can be hydrolyzed to the carboxylic acid. rsc.org

Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene like acrolein or acrylic acid derivatives. This method is known for its stereospecificity. rsc.org

Michael-Initiated Ring Closure (MIRC): This pathway involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring. rsc.orgresearchgate.net

Carboxamide Formation: Once cyclopropanecarboxylic acid is obtained, it can be converted to cyclopropanecarboxamide. A common laboratory method involves:

Activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the activated acyl chloride with ammonia (B1221849) (NH₃) or an ammonia equivalent to form the primary amide, cyclopropanecarboxamide.

Final Methylene (B1212753) Bridge Formation: The final step in this stepwise sequence is the reaction of two equivalents of the pre-formed cyclopropanecarboxamide with a one-carbon electrophile, typically formaldehyde (B43269) or a formaldehyde equivalent like paraformaldehyde, often under acidic conditions.

One-pot syntheses are highly desirable as they reduce the number of synthetic steps, minimize waste from purification, and save time and resources. nih.gov The most direct one-pot strategy for this compound is the acid-catalyzed condensation of cyclopropanecarboxamide with formaldehyde.

This reaction is a specific example of the well-known formation of N,N'-methylenebis(amides). The general mechanism involves the protonation of formaldehyde to form a highly electrophilic species, which is then attacked by the nucleophilic nitrogen of the amide. A second amide molecule then displaces a water molecule to form the stable methylene-bridged product. Various protocols for similar one-pot amidations have been developed, highlighting the efficiency of such approaches. nih.govrsc.orgresearchgate.net

Parameter Stepwise Synthesis One-Pot Synthesis
Primary Reactants Cyclopropanecarboxylic acid, Activating Agent, Ammonia, FormaldehydeCyclopropanecarboxamide, Formaldehyde
Key Intermediates Cyclopropanoyl chloride, CyclopropanecarboxamideNone (transient intermediates)
Number of Steps Multiple (≥3)One
Workup/Purification Required after each stepSingle final purification
Efficiency Generally lower overall yield due to multiple stepsOften higher overall yield
Waste Generation Higher (solvents, byproducts from each step)Lower

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmsu.edurjpn.org These principles can be readily applied to the synthesis of this compound.

Prevention: One-pot syntheses are inherently greener than stepwise routes because they prevent waste by eliminating the need for intermediate purification steps. nih.gov

Atom Economy: The one-pot condensation of two cyclopropanecarboxamide molecules with formaldehyde has a very high atom economy, with water being the only byproduct. In contrast, stepwise syntheses involving activating agents like thionyl chloride have poor atom economy. greenchemistry-toolkit.org

Catalysis: Using catalytic reagents instead of stoichiometric ones is a core principle. ucl.ac.uk For example, using catalytic boric acid for direct amidation is superior to using a full equivalent of a coupling reagent. Catalytic amounts of acid for the final condensation step are also preferable.

Safer Solvents and Auxiliaries: Efforts can be made to replace hazardous solvents like chlorinated hydrocarbons with safer alternatives such as ethanol, water, or 2-methyltetrahydrofuran, or to conduct reactions under solvent-free conditions where possible. nih.gov

Design for Energy Efficiency: Minimizing energy requirements by conducting reactions at ambient temperature and pressure is a key goal. The development of highly active catalysts can facilitate reactions under milder conditions, reducing energy consumption. rjpn.org

Catalytic Systems Utilized in this compound Synthesis

Catalysis is crucial for developing efficient, selective, and sustainable synthetic methods. Different catalytic systems can be employed for the various transformations required to build the target molecule.

Catalysts for Amidation: To circumvent the need for stoichiometric activating agents in amide bond formation, direct catalytic amidation has emerged as a powerful green alternative. Boronic acids and various boron-based compounds are effective catalysts for the direct condensation of carboxylic acids and amines, typically requiring the removal of water. ucl.ac.uk Transition metal catalysts, such as those based on ruthenium, can also facilitate oxidative amidation pathways. ucl.ac.uk For industrial applications, heterogeneous catalysts like ortho-Nb₂O₅ have been used for amidation, offering the advantage of easy recovery and reuse. rsc.org

Catalysts for Methylene Bridge Formation: The condensation reaction to form the N,N'-methylenebis(amide) linkage is typically catalyzed by acids. Common catalysts include mineral acids (e.g., H₂SO₄, HCl) or organic acids (e.g., p-toluenesulfonic acid). The choice of catalyst can influence reaction rates and yields.

Catalysts for Cyclopropanation: The synthesis of the cyclopropane ring itself is heavily reliant on catalysis.

Rhodium(II) Carboxamidates: Chiral dirhodium(II) catalysts are highly effective for enantioselective intramolecular cyclopropanation of diazoacetamides. rochester.edu

Iron-Based Biocatalysts: Engineered myoglobin (B1173299) variants have been developed as efficient biocatalysts for highly diastereo- and enantioselective cyclopropanation reactions, representing a green and sustainable approach. rochester.edunih.gov

Copper and Other Transition Metals: Copper complexes are widely used, especially in industrial settings, for catalyzing the decomposition of diazo compounds for cyclopropanation.

Synthetic Step Catalyst Type Examples Key Advantages
Direct Amidation Boron-basedPhenylboronic Acid, Boric AcidAvoids stoichiometric activators, greener. ucl.ac.uk
Direct Amidation Heterogeneousortho-Nb₂O₅Recyclable, suitable for flow chemistry. rsc.org
Methylene Bridge Formation Acid Catalystp-Toluenesulfonic acid (p-TsOH), H₂SO₄Simple, effective for condensation.
Cyclopropanation Rhodium(II) ComplexesChiral Dirhodium(II) CarboxamidatesHigh stereoselectivity and enantioselectivity. rochester.edu
Cyclopropanation Biocatalyst (Heme Iron)Engineered Myoglobin VariantsGreen, high stereocontrol, works in aqueous media. nih.gov

Enantioselective and Stereoselective Synthesis of Cyclopropane Carboxamide Scaffolds, Precursors to this compound

While this compound itself is achiral, the introduction of substituents on the cyclopropane rings can create stereocenters. The synthesis of enantiomerically pure or enriched cyclopropane precursors is of great interest, as the stereochemistry of a molecule can dramatically affect its biological properties. google.com

Highly diastereo- and enantioselective methods have been developed to construct these valuable scaffolds. nih.gov A prominent strategy is the asymmetric cyclopropanation of alkenes. This can be achieved using chiral catalysts that guide the approach of the carbene to the alkene, resulting in one enantiomer being formed preferentially.

Chiral Rhodium Catalysts: Complexes like Rh₂(S-DOSP)₄ have been used for highly enantioselective intermolecular cyclopropanation reactions.

Biocatalysis: Engineered enzymes, particularly myoglobin-based biocatalysts, have shown remarkable proficiency in catalyzing cyclopropanation with excellent diastereo- and enantioselectivity across a broad range of substrates. nih.govbohrium.com This approach is notable for its sustainability and high degree of stereocontrol. rochester.edu

Photocatalysis: Modular approaches using visible light photodecarboxylation have been developed for the enantioselective synthesis of cis-cyclopropanes, which are often challenging to access. acs.orgnih.gov

These methods allow for the synthesis of a diverse library of chiral cyclopropane building blocks, which can then be converted into chiral analogues of this compound. nih.govbohrium.com

Derivatization Strategies for Expanded Chemical Space of this compound

To explore the structure-activity relationship of a lead compound, medicinal chemists often generate a library of analogues through derivatization. For this compound, derivatization can be targeted at several positions.

Substitution on the Cyclopropane Rings: The most straightforward approach is to use substituted alkenes during the initial cyclopropanation step. By varying the alkene, a wide array of functional groups (e.g., alkyl, aryl, ester, halide) can be incorporated onto the cyclopropane rings. This allows for systematic modification of the steric and electronic properties of the molecule.

Substitution on the Methylene Bridge: The central methylene bridge can be modified by replacing formaldehyde with other aldehydes or ketones in the condensation step. For example, using acetaldehyde (B116499) would yield N,N'-ethylidenedicyclopropanecarboxamide, introducing a methyl group on the bridging carbon. This strategy allows for the exploration of the space around the central linker.

Functional Group Interconversion: Functional groups introduced onto the cyclopropane rings can be further modified. For example, an ester group could be hydrolyzed to a carboxylic acid, which could then be converted into a new amide, expanding the chemical diversity. Derivatization reagents can be used to modify specific functional groups, such as converting amines or carboxylic acids into various amides or esters. scispace.comnih.gov

These strategies enable the creation of a diverse library of related compounds, allowing for a systematic exploration of the chemical space around the parent this compound scaffold.

Modification at Nitrogen Centers within the Carboxamide Linkage

The presence of N-H bonds in the carboxamide groups of this compound offers opportunities for further functionalization through N-alkylation and N-arylation reactions. These modifications can significantly alter the molecule's physical and chemical properties, such as solubility, and introduce new functionalities.

A plausible synthetic pathway to this compound is analogous to the well-established synthesis of N,N'-methylenebisacrylamide (MBAA). This involves the acid-catalyzed reaction of cyclopropanecarboxamide with formaldehyde. wikipedia.orgatamanchemicals.comchemicalbook.comnih.gov In this reaction, two molecules of cyclopropanecarboxamide would condense with one molecule of formaldehyde to form the central methylene bridge.

Following the synthesis of the core structure, the secondary amide protons can be substituted. General methods for the N-alkylation of amides often involve the use of a base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. ua.esgoogle.comnih.govbeilstein-journals.orggoogle.com For this compound, a step-wise or simultaneous dialkylation could potentially be achieved under controlled conditions. The choice of base and solvent would be critical to achieving high yields and avoiding side reactions.

Similarly, N-arylation of the amide nitrogen atoms can be accomplished using various methods. Metal-free approaches utilizing diaryliodonium salts at room temperature have been reported for the N-arylation of secondary amides. nih.govnih.govacs.org These mild conditions could be advantageous for preserving the cyclopropane rings in the target molecule.

Interactive Table: Potential N-Alkylation and N-Arylation Reactions

Reaction TypeReagents and ConditionsPotential Product
N-Alkylation1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH3I)N,N'-Dimethyl-N,N'-methylenedicyclopropanecarboxamide
N-ArylationDiaryliodonium salt (e.g., Ph2I+BF4-)N,N'-Diphenyl-N,N'-methylenedicyclopropanecarboxamide

Integration of this compound Units into Larger Molecular Architectures

The bifunctional nature of this compound, with two reactive N-H bonds, makes it a suitable monomer for the synthesis of polymers. The incorporation of the rigid cyclopropane units into a polymer backbone can significantly influence the material's properties, such as thermal stability and mechanical strength.

One potential route for polymerization is through condensation reactions involving the amide N-H groups. For example, in a manner analogous to urea-formaldehyde resins, this compound could potentially react with additional formaldehyde or other cross-linking agents to form a three-dimensional polymer network. nih.govnih.gov

Alternatively, the N-H protons could participate in other types of polymerization reactions. For instance, if this compound were to be modified to contain other polymerizable functional groups, it could be incorporated as a comonomer in addition or condensation polymerizations. The synthesis of aliphatic polyesters bearing functional pendant groups is a well-established field, and a similar strategy could be employed to create polymers containing the this compound unit. nih.gov

The synthesis of polymers containing cyclopropane groups in the macromolecules has been achieved through the catalytic cyclopropanation of pre-existing polymers like syndiotactic 1,2-polybutadiene. researchgate.net While this is a post-polymerization modification approach, it demonstrates the interest in and feasibility of creating cyclopropane-containing polymers. Using this compound as a monomer would offer a direct route to such materials.

Interactive Table: Potential Polymerization Strategies

Polymerization TypeMonomer/ComonomerPotential Polymer Structure
Condensation PolymerizationThis compound and a cross-linking agent (e.g., formaldehyde)Cross-linked polymer network
Co-polymerizationFunctionalized this compound derivative with other monomersLinear or branched co-polymer with cyclopropane units

Advanced Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases for advanced spectroscopic data on the compound this compound, no specific experimental results for its characterization were found. The generation of a detailed article as outlined in the user's request is contingent upon the availability of published research containing this information.

The requested analysis, including detailed discussions and data tables for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, solid-state NMR, and FTIR spectroscopy, cannot be accurately produced without access to primary scientific data for this specific molecule. The search did not yield any scholarly articles or database entries that provide the necessary spectral assignments, chemical shifts, coupling constants, or vibrational frequencies for this compound.

Therefore, it is not possible to generate the requested scientific article with a professional and authoritative tone, as the foundational data is not present in the public domain.

Advanced Spectroscopic Characterization of N,n Methylenedicyclopropanecarboxamide

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Raman Spectroscopy for Molecular Vibrational Analysis and Structural Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. cardiff.ac.ukuzh.ch It is exceptionally useful for identifying functional groups and providing a unique "molecular fingerprint" based on the molecule's specific vibrational transitions. nih.govmdpi.comnih.gov For N,N'-Methylenedicyclopropanecarboxamide, the Raman spectrum is expected to be rich with distinct peaks corresponding to the vibrations of its constituent parts: the cyclopropane (B1198618) rings, the amide linkages, and the central methylene (B1212753) bridge.

Key expected vibrational modes include:

Cyclopropane Ring Vibrations: The strained three-membered ring has characteristic vibrational modes. A prominent feature is the symmetric C-C stretching, often referred to as the "ring breathing" mode, which appears in the 1200-1250 cm⁻¹ region. Other modes include CH₂ scissoring, wagging, and twisting vibrations. nih.gov

Amide Group Vibrations: The amide group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is expected to be a strong peak around 1640-1680 cm⁻¹. The N-H bending and C-N stretching vibrations (Amide II and III bands) are also anticipated, though their intensities can vary.

Methylene Bridge Vibrations: The central N-CH₂-N group will exhibit typical C-H stretching, bending, and rocking modes.

The combination of these vibrational signatures provides a unique spectral fingerprint, allowing for the unambiguous identification of the compound and differentiation from structurally similar molecules. nih.gov

Table 1: Predicted Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3080C-H Stretch (asymmetric)Cyclopropane CH₂
~3010C-H Stretch (symmetric)Cyclopropane CH₂
~2950C-H StretchMethylene Bridge
~1660C=O Stretch (Amide I)Amide
~1580N-H Bend (Amide II)Amide
~1450CH₂ ScissoringCyclopropane/Methylene
~1280C-N Stretch (Amide III)Amide
~1225Ring Breathing (symmetric C-C stretch)Cyclopropane
~1040C-C StretchCyclopropane

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govpnnl.gov This precision allows for the determination of a compound's exact molecular formula, distinguishing it from other compounds with the same nominal mass. researchgate.net For this compound (C₉H₁₄N₂O₂), HRMS would confirm its elemental composition by matching the experimentally measured mass of its molecular ion ([M+H]⁺, [M+Na]⁺, or M⁺˙) to the calculated theoretical mass.

Table 2: Theoretical Mass Data for this compound

Molecular FormulaSpeciesCalculated Exact Mass
C₉H₁₄N₂O₂[M]182.10553
C₉H₁₅N₂O₂⁺[M+H]⁺183.11295
C₉H₁₄N₂NaO₂⁺[M+Na]⁺205.09492

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Purity and Volatile Impurity Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com It is ideal for the analysis of volatile and thermally stable compounds, making it suitable for assessing the purity of this compound and identifying any volatile impurities from its synthesis. restek.comnih.gov

A hypothetical synthesis might involve the reaction of cyclopropanecarboxamide (B1202528) with a formaldehyde (B43269) equivalent. Potential impurities could include unreacted starting materials, solvents, or by-products. The sample would be vaporized and separated on a GC column based on boiling point and polarity, with each eluting compound being subsequently ionized and detected by the mass spectrometer. The retention time provides one level of identification, while the mass spectrum provides confirmation and structural information. semanticscholar.orgnih.gov

Table 3: Hypothetical GC-MS Method for Purity Analysis

ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, 1.0 mL/min
Inlet Temperature250 °C
Oven Program60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization ModeElectron Impact (EI), 70 eV
MS Scan Range40-400 m/z

The resulting mass spectrum under EI conditions would show a molecular ion peak (m/z 182) and characteristic fragment ions. Key fragmentation pathways for amides often involve alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements if longer alkyl chains are present. libretexts.orgmiamioh.edu For this molecule, fragmentation would likely involve cleavage of the cyclopropyl (B3062369) ring, the C-N bond, or the N-CH₂-N bond.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Complex Mixture Analysis

For compounds that are non-volatile, thermally unstable, or present in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.govnih.gov LC separates components in a liquid mobile phase, making it suitable for analyzing reaction mixtures during synthesis optimization or for quantifying the compound in biological or environmental samples. researchgate.netsemanticscholar.org

Different LC methods, such as reversed-phase or normal-phase chromatography, can be employed depending on the polarity of the analyte and the matrix. The eluent from the LC column is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and usually produces protonated molecules ([M+H]⁺). pnnl.gov

Table 4: Hypothetical LC-MS Method for Mixture Analysis

ParameterCondition
LC ColumnC18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS DetectorQuadrupole or Orbitrap

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. nih.gov The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The primary chromophores in this compound are the two amide carbonyl groups (C=O).

These groups contain non-bonding (n) electrons on the oxygen atom and pi (π) electrons in the double bond. The most likely electronic transition to be observed in the accessible UV range is the n → π* transition. nih.gov Because the two amide groups are not in conjugation with each other or with other π-systems, a strong π → π* transition would occur at a much shorter wavelength, likely in the vacuum UV region. nist.gov Therefore, a weak absorption band corresponding to the n → π* transition is expected in the 210-230 nm range. The molecule is not expected to absorb light in the visible region (400-700 nm) and should therefore be colorless.

Table 5: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

Predicted λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
~220Low to Moderate (~100 - 1000)n → π*

Elemental Analysis and X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Characterization

Elemental Analysis provides the bulk percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen) in a purified sample. This is a fundamental technique to confirm the empirical and molecular formula derived from mass spectrometry. The experimental percentages should agree closely with the calculated theoretical values for C₉H₁₄N₂O₂.

Table 6: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.011108.09959.32%
HydrogenH1.00814.1127.75%
NitrogenN14.00728.01415.38%
OxygenO15.99931.99817.56%

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information not only on the elemental composition but also on the chemical state and electronic environment of the atoms within the top few nanometers of a material's surface. uic.edu High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal distinct peaks corresponding to the different chemical environments of these atoms in the molecule.

C 1s Spectrum: Deconvolution of the C 1s peak would show components for the C-C/C-H bonds of the cyclopropane ring, the N-C H₂-N methylene carbon, and the higher binding energy C=O of the amide group.

N 1s Spectrum: A single major peak is expected for the two equivalent nitrogen atoms in the amide (C-(C=O)-N H) environment. researchgate.net

O 1s Spectrum: A single major peak is expected for the two equivalent oxygen atoms of the carbonyl (C=O ) groups. nih.gov

The precise binding energies can confirm the presence and integrity of the amide functional groups on the material's surface.

Table 7: Predicted XPS Binding Energies for this compound

Core LevelPredicted Binding Energy (eV)Chemical Environment
O 1s~531.5C=O
N 1s~400.0(C=O)-N H
C 1s~288.0C =O
C 1s~286.0N-C H₂-N
C 1s~285.0C -C / C -H (Cyclopropane)

Computational Chemistry and Molecular Modeling of N,n Methylenedicyclopropanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netspectroscopyonline.com It offers a favorable balance between computational cost and accuracy, making it a powerful tool for studying molecular systems. spectroscopyonline.com

For N,N'-Methylenedicyclopropanecarboxamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These calculated geometries are often in excellent agreement with experimental data where available. researchgate.net

Furthermore, DFT provides access to crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscispace.com A smaller gap suggests the molecule is more likely to be reactive.

Vibrational frequency analysis is another significant application of DFT. spectroscopyonline.comsemanticscholar.orgmdpi.commdpi.com These calculations can predict the infrared (IR) and Raman spectra of this compound. semanticscholar.orgnih.gov Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds. The calculated spectrum can be compared with experimental spectra to confirm the molecule's structure and identify characteristic functional groups. spectroscopyonline.comsemanticscholar.org

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data for illustrative purposes, as specific literature on this compound is not available.

Property Calculated Value Units
Total Energy -550.123 Hartrees
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 3.45 Debye
C=O Stretch Freq. 1685 cm⁻¹

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide very high-accuracy predictions of molecular energy and properties, often considered the "gold standard" in computational chemistry. nih.govarxiv.orgnist.gov

For this compound, high-level ab initio calculations could be used to obtain a highly accurate value for its total electronic energy. This is crucial for determining the molecule's thermodynamic stability and for calculating reaction energies with high confidence. While computationally more expensive than DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are capable of reaching "chemical accuracy" (within 1 kcal/mol of experimental values). nih.govarxiv.org

These methods are also invaluable for predicting other molecular properties with high precision, such as dipole moments, polarizability, and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Such accurate predictions can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of the molecule's electronic environment.

Molecules that are not rigid can exist in multiple spatial arrangements called conformations. Conformational analysis involves identifying the different possible conformers and determining their relative energies to find the most stable structures. nih.gov The collection of all possible conformations and the energy barriers between them constitutes the potential energy landscape. nih.govnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single molecules, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.govnih.govyoutube.com MD simulations model atoms and molecules as particles whose movements are governed by classical mechanics. frontiersin.org By solving Newton's equations of motion for a system of particles, MD can generate a trajectory that describes how the positions and velocities of the atoms change over time. youtube.comyoutube.com

An MD simulation of this compound, likely solvated in a box of water molecules, would reveal its dynamic behavior. nih.gov This includes conformational changes, rotations of the cyclopropyl (B3062369) groups, and vibrations of the chemical bonds. researchgate.net Such simulations can show how the molecule moves and flexes at physiological temperatures.

Furthermore, MD is exceptionally well-suited for studying intermolecular interactions. nih.govnih.govnih.gov The simulation would explicitly model the interactions between this compound and surrounding solvent molecules, such as the formation and breaking of hydrogen bonds. nih.gov This provides insight into its solubility and how it is stabilized by its environment. If studying interactions with a biological target like a protein, MD can simulate how the molecule binds, the stability of the complex, and the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) involved in the interaction. nih.gov

Reactive Properties and Reaction Pathway Predictions

Computational chemistry can be used to predict the reactivity of a molecule and to map out the most likely pathways for chemical reactions. nih.gov This is achieved by studying the energy changes that occur as reactants are converted into products.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For this compound, computational methods could be used to investigate potential reactions, such as the hydrolysis of the amide bonds. nih.gov To do this, chemists would propose a reaction mechanism and then use quantum chemical methods to locate the geometry of the transition state structure for each step. nih.gov

Once the transition state is found, its energy can be calculated. The activation energy (ΔG‡) is then determined as the difference in energy between the transition state and the reactants. nih.gov A high activation energy implies a slow reaction, while a low activation energy suggests a fast reaction. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. nih.gov

Table 2: Illustrative Reaction Energetics for a Hypothetical Hydrolysis Step of this compound This table presents hypothetical data for illustrative purposes, as specific literature on this compound is not available.

Parameter Calculated Value (kcal/mol)
Energy of Reactants 0.0
Energy of Transition State 25.3
Energy of Products -10.1
Activation Energy (ΔG‡) 25.3

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, indicating nucleophilic sites. Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, highlighting electrophilic sites. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, a theoretical FMO analysis would predict the most probable sites for nucleophilic and electrophilic attack.

Nucleophilic Sites (HOMO): The HOMO is expected to be localized on the atoms with the highest electron density and most available lone pairs. In this compound, the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide groups are the most likely candidates for the highest HOMO density. These sites would be susceptible to attack by electrophiles, such as protonation in acidic conditions.

Electrophilic Sites (LUMO): The LUMO density is anticipated to be concentrated on the carbon atoms of the carbonyl groups. These carbons are electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making them primary targets for attack by nucleophiles.

The cyclopropane (B1198618) rings, with their unique strained σ-bonds (Walsh orbitals) possessing π-character, could also influence the distribution and energy of the frontier orbitals, potentially participating in reactions with specific reagents.

Table 1: Predicted FMO Characteristics and Reactivity Sites of this compound

Molecular OrbitalPredicted LocalizationImplied Reactivity
HOMO Oxygen and Nitrogen atoms of the amide groupsNucleophilic sites, susceptible to electrophilic attack (e.g., protonation)
LUMO Carbonyl Carbon atomsElectrophilic sites, susceptible to nucleophilic attack
HOMO-LUMO Gap Not calculated; qualitatively influences overall reactivityA smaller gap would imply higher reactivity

Electrophilicity and Nucleophilicity Index Calculations

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. chemrxiv.orgresearchgate.net Key indices include the electrophilicity index (ω) and the nucleophilicity index (N). lmu.deresearchgate.net

Electrophilicity Index (ω): This index measures the energy stabilization of a system when it accepts an additional electronic charge from the environment. worldscientific.com A higher ω value indicates a stronger electrophile. Molecules with ω > 1.5 eV are often classified as strong electrophiles. nih.gov

Nucleophilicity Index (N): This parameter quantifies the electron-donating ability of a molecule. uni-muenchen.denih.gov It is often calculated relative to a standard reference molecule.

For this compound, DFT calculations would be required to determine the energies of the HOMO and LUMO, from which the ionization potential (I) and electron affinity (A) can be approximated via Koopmans' theorem. These values are then used to calculate the global reactivity descriptors. mdpi.com

Table 2: Conceptual DFT Global Reactivity Descriptors and Their Formulas

DescriptorFormulaPredicted Nature for this compound
Ionization Potential (I)I ≈ -EHOMOModerate to high, due to lone pairs on N and O.
Electron Affinity (A)A ≈ -ELUMOLow to moderate, indicating some ability to accept electrons at the carbonyl carbons.
Chemical Potential (μ)μ = -(I+A)/2Indicates electron escaping tendency.
Chemical Hardness (η)η = (I-A)/2Expected to be relatively high, suggesting good stability.
Electrophilicity Index (ω) ω = μ²/2ηExpected to be moderate, with carbonyl carbons as the primary electrophilic centers.
Nucleophilicity Index (N) (Various methods)Expected to be moderate, with amide groups as the primary nucleophilic centers.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for this compound Scaffolds

QSAR and SAR studies aim to correlate the chemical structure of compounds with their biological activity. nih.gov This is achieved by developing mathematical models that relate molecular descriptors (numerical representations of molecular properties) to an observed biological response. researchgate.netnih.gov

Development of Molecular Descriptors and Their Correlation with Observed Activities (in vitro, non-clinical)

To build a QSAR model for a series of this compound analogs, a dataset with measured in vitro activities (e.g., IC50 values for enzyme inhibition) would be necessary. A wide range of molecular descriptors would then be calculated for each analog. alvascience.comresearchgate.net These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, polar surface area (PSA).

3D Descriptors: Molecular volume, surface area, dipole moment, quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to find the best correlation between a subset of these descriptors and the observed biological activity. researchgate.net For cyclopropane-containing scaffolds, descriptors related to shape, rigidity, and electronic properties are often significant. bohrium.comnih.govresearchgate.net

Table 3: Hypothetical Key Molecular Descriptors for QSAR of this compound Analogs

Descriptor ClassExample DescriptorPotential Correlation with Activity
Electronic HOMO EnergyHigher HOMO energy might correlate with increased activity if the mechanism involves nucleophilic interaction.
Steric/Topological Molecular Shape IndicesSpecific shapes might be required for optimal binding to a biological target.
Thermodynamic LogP (Lipophilicity)An optimal LogP value is often crucial for cell permeability and reaching the target.
Quantum-Chemical Dipole MomentThe magnitude and orientation of the dipole could influence ligand-receptor electrostatic interactions.

Computational Insights into Ligand-Receptor Interaction Mechanisms (general protein/receptor binding, in vitro)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools to investigate how a ligand like this compound might bind to a protein receptor at the atomic level. unica.itresearchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a receptor. nih.govnih.gov A scoring function estimates the binding affinity, typically in kcal/mol. For this compound, docking studies would identify key interactions, such as:

Hydrogen Bonds: The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors. These are often critical for binding affinity and specificity. unica.it

Hydrophobic Interactions: The cyclopropane rings and the central methylene (B1212753) bridge could engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.

Electrostatic Interactions: The polar amide groups create a dipole that can interact favorably with charged or polar residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.gov This provides insights into the stability of the binding pose, the role of water molecules, and any conformational changes in the protein or ligand upon binding. researchgate.net Analysis of MD trajectories can reveal the persistence of key interactions and calculate binding free energies more accurately.

Computational Screening and Rational Design Principles for this compound Analogs

Computational methods can guide the design of new this compound analogs with improved activity and properties. nih.govresearchgate.net

Computational Screening (Virtual Screening): Once a validated docking protocol or QSAR model is established, it can be used to screen large virtual libraries of compounds. This allows for the rapid identification of new analogs of this compound that are predicted to have high activity, prioritizing them for synthesis and experimental testing.

Rational Design Principles: Based on the insights from FMO, QSAR, and ligand-receptor interaction studies, rational design principles for new analogs can be formulated. For the this compound scaffold, these might include:

Modifying the Cyclopropane Rings: Introducing substituents on the cyclopropane rings to modulate lipophilicity, steric bulk, or to introduce new interaction points with the receptor.

Altering the Amide Linkers: Replacing the amide groups with bioisosteres to improve metabolic stability or change hydrogen bonding patterns.

Varying the Methylene Bridge: Changing the length or rigidity of the linker between the two carboxamide units to optimize the spatial orientation of the cyclopropane moieties for better receptor fit.

These computational strategies provide a framework for the systematic exploration and optimization of the this compound scaffold in medicinal chemistry and drug discovery.

Reactivity and Reaction Mechanisms of N,n Methylenedicyclopropanecarboxamide

Mechanistic Investigations of Cyclopropane (B1198618) Ring Transformations and Opening Reactions

The cyclopropane rings in N,N'-Methylenedicyclopropanecarboxamide are expected to be the primary sites of reactivity involving ring transformations. The adjacent electron-withdrawing amide carbonyl groups activate the three-membered rings, making them susceptible to nucleophilic attack and subsequent ring-opening. This activation is analogous to that observed in donor-acceptor cyclopropanes.

Under acidic conditions, protonation of the amide oxygen would further enhance the electron-withdrawing effect on the cyclopropane ring, facilitating cleavage of the C-C bonds. The regioselectivity of the ring opening would be influenced by the nature of the attacking nucleophile and the stability of the resulting carbocationic or carbanionic intermediates. For instance, nucleophilic attack is anticipated to occur at the carbon atom adjacent to the carbonyl group, leading to a 1,3-addition product.

In the presence of transition metal catalysts, this compound could undergo various transformations, including cycloadditions and rearrangements. The strained cyclopropyl (B3062369) rings can act as three-carbon synthons in these processes.

Table 1: Predicted Cyclopropane Ring-Opening Reactions of this compound

Reagent/ConditionPredicted ProductMechanism
H-Nu / Acid Catalystγ-substituted amideNucleophilic ring-opening
Transition Metal Catalyst (e.g., Pd(0), Rh(I))Metallacyclobutane intermediate, leading to various rearranged or coupled productsOxidative addition
Radical InitiatorRadical-mediated ring-opening and subsequent reactionsHomolytic cleavage

Amide Bond Reactivity and Hydrolysis Studies under various conditions

The amide bonds in this compound are susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the amide bond can be cleaved via nucleophilic acyl substitution. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the cyclopropylcarboxamido anion is the rate-determining step. This process is typically slower than acid-catalyzed hydrolysis. Milder conditions using reagents like sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) have been developed for the hydrolysis of secondary and tertiary amides. researchgate.net

Table 2: Predicted Hydrolysis Products of this compound

ConditionProducts
Acidic (e.g., H₂O, H⁺, heat)Cyclopropanecarboxylic acid, Formaldehyde (B43269), Ammonium salt
Basic (e.g., NaOH, H₂O, heat)Sodium cyclopropanecarboxylate, Formaldehyde, Ammonia (B1221849)

Identification of Electrophilic and Nucleophilic Attack Sites and Their Influence on Reaction Pathways

The distribution of electron density in this compound defines its electrophilic and nucleophilic centers, which in turn dictates its reactivity towards various reagents.

Electrophilic Sites: The most prominent electrophilic centers are the carbonyl carbons of the two amide groups. The polarization of the C=O bond, with a partial positive charge on the carbon, makes it a prime target for nucleophilic attack. Additionally, the carbon atoms of the cyclopropane rings, being activated by the adjacent carbonyl groups, also exhibit electrophilic character. youtube.com

Nucleophilic Sites: The primary nucleophilic sites are the oxygen atoms of the carbonyl groups, which possess lone pairs of electrons. organic-chemistry.org Protonation or coordination to Lewis acids occurs at these sites. The nitrogen atoms of the amide groups are significantly less nucleophilic and basic than those in amines due to the delocalization of their lone pairs into the adjacent carbonyl groups. researchgate.net

The interplay between these sites is crucial in determining the reaction pathways. For example, in acid-catalyzed hydrolysis, the initial nucleophilic attack of a proton occurs at the carbonyl oxygen, which then activates the carbonyl carbon for attack by a weaker nucleophile like water.

Studies on Oxidation and Reduction Processes Affecting the Compound's Stability and Transformations

Oxidation: The this compound molecule has several sites that could be susceptible to oxidation. The methylene (B1212753) bridge (-CH₂-) between the two nitrogen atoms is a potential site for oxidation, which could lead to the formation of a more highly oxidized species or cleavage of the molecule. The nitrogen atoms themselves could also be oxidized under certain conditions. The cyclopropane rings, due to their high strain energy, can undergo oxidative cleavage. For instance, strain-promoted oxidation has been observed in methylenecyclopropane (B1220202) derivatives. nih.gov Oxoammonium-catalyzed oxidation is a known method for the oxidation of N-substituted amines to amides, suggesting that the N-H bonds in related precursor structures could be targeted. chemrxiv.org

Reduction: The amide carbonyl groups are the most likely sites for reduction. Various reducing agents can be employed to reduce amides to amines. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce both amide groups to the corresponding amines, yielding N,N'-bis(cyclopropylmethyl)methanediamine. Milder or more selective reducing agents might allow for the partial reduction of one amide group. The reduction of lactams (cyclic amides) to the corresponding cyclic amines has been achieved using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) and lithium aminoborohydrides. semanticscholar.org Titanium-mediated reduction with borane-ammonia has also been reported for the reduction of carboxamides to amines. mdpi.com

Table 3: Predicted Oxidation and Reduction Products

ReactionReagentPredicted Product
OxidationStrong oxidizing agent (e.g., KMnO₄, RuO₄)Potential for cleavage at the methylene bridge or oxidation of the cyclopropane rings.
ReductionStrong reducing agent (e.g., LiAlH₄)N,N'-bis(cyclopropylmethyl)methanediamine
ReductionMilder reducing agent (e.g., NaBH₄ with additives)Potential for partial reduction or no reaction.

Exploration of Coordination Chemistry Potential with Metal Centers

This compound possesses potential as a ligand in coordination chemistry. The two carbonyl oxygen atoms are the most likely donor sites for coordination with metal centers. The molecule can act as a bidentate ligand, chelating to a metal ion to form a stable six-membered ring. The flexibility of the central methylene unit would allow the two cyclopropanecarboxamide (B1202528) moieties to arrange themselves favorably for coordination.

The nature of the metal center and the reaction conditions would influence the resulting coordination complex. Hard metal ions would preferentially coordinate to the hard oxygen donors of the amide groups. The formation of both mononuclear and polynuclear complexes is conceivable, with the ligand bridging between two or more metal centers. The coordination chemistry of ligands containing a central methylene unit, such as bis(pyrimidin-2-ylthio)methane, has been shown to be versatile, leading to the formation of cyclic dimers and coordination polymers. nih.gov

Analytical Method Development and Validation for N,n Methylenedicyclopropanecarboxamide

Chromatographic Separations for Isolation and Quantification

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. The selection of a specific chromatographic method depends on the physicochemical properties of the analyte, such as its polarity, volatility, and ionic character.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like N,N'-Methylenedicyclopropanecarboxamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC method, a non-polar stationary phase (such as a C18 or C8 column) is used with a polar mobile phase. The separation is achieved by partitioning the analyte between the two phases. For this compound, a gradient elution method, where the composition of the mobile phase is changed over time, can provide optimal separation from impurities. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a Photodiode Array (PDA) or UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 210 nm

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. ingenieria-analitica.com For this compound, GC analysis would require assessing its thermal stability. If the compound is sufficiently volatile and stable, it can be analyzed directly.

The methodology involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions. A Flame Ionization Detector (FID) is often suitable for organic compounds, while a Mass Spectrometer (MS) can provide definitive identification. If the compound has low volatility, derivatization may be necessary to increase its volatility for GC analysis. researchgate.net

Table 2: Potential GC Method Parameters for this compound Analysis

ParameterCondition
Column Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial 100 °C, hold 1 min; ramp to 280 °C at 20 °C/min; hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

While this compound is a neutral molecule, Ion Chromatography (IC) is an invaluable tool for detecting and quantifying any related ionic impurities or degradation products that may be present in the sample matrix. thermofisher.com Amines, which can be precursors or degradation products of amides, are weak bases and can be analyzed effectively by IC. thermofisher.com

Table 3: Example IC Method Parameters for Potential Amine Impurities

ParameterCondition
Column Cation-Exchange Column (e.g., Dionex IonPac CS17 or CS19)
Eluent Methanesulfonic Acid
Eluent Generation Reagent-Free IC (RFIC) system
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Suppressed Conductivity
Suppressor Cation Self-Regenerating Suppressor (CSRS)

Method Validation Parameters and Performance Characteristics

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com Key validation parameters include accuracy, precision, specificity, and selectivity. europa.eu

Accuracy refers to the closeness of test results to the true value, while precision measures the agreement among a series of measurements. europa.eu

Accuracy is typically evaluated by performing recovery studies on samples spiked with a known amount of the analyte. The results are expressed as a percentage of recovery. For an assay, the mean recovery is expected to be within a range of 97.0% to 103.0%.

Precision is assessed at three levels:

Repeatability: The precision of the method under the same operating conditions over a short interval. It is often determined from a minimum of six determinations at 100% of the test concentration or nine determinations across the specified range. europa.eu

Intermediate Precision: Expresses the variation within the same laboratory, considering different days, analysts, or equipment.

Reproducibility: The precision between different laboratories.

Precision is reported as the relative standard deviation (%RSD), which should typically be no more than 2.0% for an assay of a drug substance. impactfactor.org

Table 4: Representative Accuracy and Precision Validation Data

ParameterSpecificationResult
Accuracy (Recovery)
80% Concentration Level97.0 - 103.0%99.5%
100% Concentration Level97.0 - 103.0%100.2%
120% Concentration Level97.0 - 103.0%101.1%
Precision (%RSD)
Repeatability (n=6)≤ 2.0%0.8%
Intermediate Precision (Day 1 vs. Day 2)≤ 2.0%1.2%

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample.

To demonstrate specificity and selectivity, analyses are performed on blank samples (matrix without analyte) and samples spiked with potential interfering substances. The results should show no significant interference at the retention time of N,N'-Methylenedicyclopropan-ecarboxamide. In chromatographic methods, the peak purity of the analyte can be assessed using a PDA detector to confirm that the peak is spectrally homogeneous.

Table 5: Summary of Specificity Study Results

Sample TypeObservationConclusion
Blank (Unspiked Matrix) No peak observed at the retention time of the analyte.Method is free from matrix interference.
Spiked with Impurities Analyte peak is well-resolved from all impurity peaks.Method is selective for the analyte.
Forced Degradation Sample Analyte peak is resolved from all degradation product peaks.Method is stability-indicating.
Peak Purity Analysis Peak purity index is greater than 99.9%.Analyte peak is spectrally pure.

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics in an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. loesungsfabrik.de The determination of these limits is essential for the analysis of impurities and for assessing the sensitivity of a method.

Several approaches can be used to determine the LOD and LOQ, with the most common methods being based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.de

Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOD is often established as the concentration that results in a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. loesungsfabrik.de

Standard Deviation of the Response and the Slope: This method relies on the statistical analysis of a calibration curve. The LOD and LOQ are calculated using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the response (often the y-intercept of the regression line or the standard deviation of blank measurements)

S = the slope of the calibration curve

For a hypothetical High-Performance Liquid Chromatography (HPLC) method developed for the quantification of this compound, the LOD and LOQ could be determined as follows:

Interactive Data Table: Hypothetical LOD and LOQ for this compound by HPLC-UV

ParameterMethodResult
Limit of Detection (LOD)Signal-to-Noise Ratio (S/N = 3:1)0.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio (S/N = 10:1)0.15 µg/mL
Limit of Detection (LOD)Based on Calibration Curve0.06 µg/mL
Limit of Quantification (LOQ)Based on Calibration Curve0.18 µg/mL

Robustness and Ruggedness Testing of Analytical Methods

Robustness and ruggedness are measures of an analytical method's reliability. pharmaguideline.comlabmanager.com Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.comchromatographyonline.com Ruggedness, on the other hand, assesses the reproducibility of results under a variety of conditions, such as different analysts, instruments, and laboratories. labmanager.com

Robustness testing is a critical component of method validation, providing an indication of the method's reliability during normal usage. chromatographyonline.com It is typically performed by systematically varying key method parameters and observing the effect on the analytical results.

For an HPLC method for this compound, the following parameters might be investigated during robustness testing:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Column temperature

Flow rate

Wavelength of detection

The results of the robustness study are often evaluated by assessing the impact on system suitability parameters, such as peak asymmetry, theoretical plates, and resolution.

Interactive Data Table: Illustrative Robustness Testing for an HPLC Method for this compound

Parameter VariedVariationPeak AsymmetryResolution% Change in Assay
Flow Rate (mL/min) 1.0 (Nominal)1.12.50.0%
0.91.22.4-0.8%
1.11.12.60.5%
Column Temperature (°C) 30 (Nominal)1.12.50.0%
281.12.4-0.3%
321.02.50.2%
Mobile Phase pH 6.8 (Nominal)1.12.50.0%
6.61.22.3-1.2%
7.01.12.50.9%

Trace-Level Analysis Techniques for Impurity Profiling

Impurity profiling is the identification and quantification of impurities present in a drug substance. ijprajournal.com The presence of impurities, even at trace levels, can impact the safety and efficacy of a pharmaceutical product. researchgate.net Therefore, highly sensitive and specific analytical techniques are required for their analysis.

For this compound, potential impurities could arise from starting materials, intermediates, by-products of the synthesis, or degradation products. The development of methods for trace-level analysis is crucial for ensuring the quality and purity of the final product. arcinova.com

Several advanced analytical techniques are well-suited for impurity profiling at trace levels:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. ijprajournal.com LC-MS is particularly useful for the identification and quantification of unknown impurities. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities. It offers excellent separation efficiency and provides structural information for impurity identification.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a screening tool for impurities and can be coupled with mass spectrometry for identification.

The choice of technique depends on the nature of the impurities and the required sensitivity. For this compound, a combination of these techniques would likely be employed to develop a comprehensive impurity profile.

Advanced Materials Science Applications of N,n Methylenedicyclopropanecarboxamide Scaffolds

Integration into Polymer and Composite Materials

There is no available research on the integration of N,N'-Methylenedicyclopropanecarboxamide into polymer and composite materials.

Design Principles for Tailored Material Functionality based on Structural Features

No design principles have been established for tailoring material functionality based on the structural features of this compound, as its use in materials science has not been reported.

Synthesis of Advanced Materials Incorporating this compound Units

Methods for the synthesis of advanced materials that incorporate this compound units have not been described in the scientific literature.

Development of Nanostructured Materials Utilizing the Dicyclopropanecarboxamide Scaffold

There are no published studies on the development of nanostructured materials that utilize the this compound scaffold.

Research into Smart and Functional Materials Deriving from this compound

Scientific investigation into smart and functional materials derived from this compound has not been reported.

Exploration in Energy-Related Materials and Technologies (e.g., as building blocks for energy storage or conversion materials)

There is no evidence of exploration of this compound as a building block for energy storage or conversion materials in the current body of scientific research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.